N-(5,6-dichloropyridin-3-yl)acetamide
Description
N-(5,6-Dichloropyridin-3-yl)acetamide is a pyridine-derived acetamide characterized by a dichloro-substituted pyridine core and an acetamide functional group at the 3-position. Its molecular formula is C₇H₅Cl₂N₂O, with a molecular weight of 234.03 g/mol .
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
N-(5,6-dichloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-5-2-6(8)7(9)10-3-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UIUMJIHOMDKIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Acetamides
Pyridine-acetamide derivatives vary significantly based on substituents and their positions:
Key Observations :
Benzothiazole-Linked Acetamides
Compounds like N-[6-(5,6-dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (C₁₆H₁₅N₃O₃S) feature a benzothiazole core fused with a dimethoxypyridine ring. Compared to this compound:
Complex Fused-Ring Systems
The compound N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (C₁₈H₁₉N₅SO₂) features a fused pyrido-thieno-pyrimidine ring system. Key differences include:
- Functional Groups : Dual carbonyl groups (C=O at 1,730 and 1,690 cm⁻¹ in IR) and a methyl substituent influence solubility and stability .
Physicochemical Properties
Available data for selected compounds:
Analysis :
- The fused-ring acetamide exhibits a moderate melting point (143–145°C), suggesting stable crystalline packing due to hydrogen bonding (NH at 3,390 cm⁻¹) .
- Dichloropyridine derivatives likely have higher melting points than hydroxy- or methoxy-substituted analogs due to stronger halogen-based intermolecular forces.
Functional Group Analysis
- Acetamide Group : Present in all compounds, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors).
- Pyridine vs.
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